4-Fluoro-5-iodoindole-3-carbaldehyde

Regioselective halogenation Indole functionalization Synthetic methodology

4-Fluoro-5-iodoindole-3-carbaldehyde (C₉H₅FINO, MW 289.04 g/mol) is a dihalogenated heteroarenecarbaldehyde belonging to the indole-3-carbaldehyde family. It incorporates a fluorine atom at the C4 position and an iodine atom at the C5 position on the indole ring, with a formyl group at C3.

Molecular Formula C9H5FINO
Molecular Weight 289.04 g/mol
Cat. No. B13688814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-iodoindole-3-carbaldehyde
Molecular FormulaC9H5FINO
Molecular Weight289.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2C=O)F)I
InChIInChI=1S/C9H5FINO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H
InChIKeyZBRYGZVCMZKTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-iodoindole-3-carbaldehyde: A Dual-Halogenated Indole-3-carbaldehyde Building Block for Targeted Synthesis and Probe Development


4-Fluoro-5-iodoindole-3-carbaldehyde (C₉H₅FINO, MW 289.04 g/mol) is a dihalogenated heteroarenecarbaldehyde belonging to the indole-3-carbaldehyde family. It incorporates a fluorine atom at the C4 position and an iodine atom at the C5 position on the indole ring, with a formyl group at C3 [1]. This specific 4-fluoro/5-iodo substitution pattern is a designed synthetic intermediate enabling sequential chemoselective derivatization: the aldehyde group at C3 participates in condensation, reduction, and oxidation reactions; the aryl iodide at C5 serves as a handle for cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and the C4 fluorine modulates electronic properties and metabolic stability of downstream products [2]. The compound is primarily utilized as a building block in medicinal chemistry, chemical biology probe development, and as a precursor in patent-protected ALDH-substrate imaging agent programs [3].

Why 4-Fluoro-5-iodoindole-3-carbaldehyde Cannot Be Replaced by Mono-Halogenated or Positional Isomer Analogs


Generic substitution of 4-fluoro-5-iodoindole-3-carbaldehyde with structurally similar indole-3-carbaldehydes is not feasible because the precise 4-F/5-I regiochemistry dictates orthogonal reactivity that is absent in mono-halogenated or differently substituted analogs. The C5 iodine is the sole site competent for palladium-catalyzed cross-coupling, while the C4 fluorine exerts a strong electron-withdrawing inductive effect (−I) that deactivates the indole ring toward electrophilic substitution at competing positions, enforcing regioselectivity in downstream transformations [1]. Mono-halogenated alternatives—such as 4-fluoroindole-3-carbaldehyde (lacking the iodine handle) or 5-iodoindole-3-carbaldehyde (lacking the fluorine electronic tuning)—sacrifice either the cross-coupling functionality or the electronic modulation, collapsing the synthetic strategy that depends on both features being simultaneously present . Positional isomers such as 6-fluoro-5-iodoindole-3-carbaldehyde or 7-fluoro-5-iodoindole-3-carbaldehyde differ in the fluorine position and therefore alter the electronic landscape and steric environment, changing reaction outcomes in multi-step sequences . Substitution without explicit validation of the halogenation pattern risks failed coupling reactions, altered regioselectivity, and non-reproducible biological outcomes in probe or lead compound programs.

Quantitative Differentiation Evidence for 4-Fluoro-5-iodoindole-3-carbaldehyde vs. Closest Analogs


Synthesis Yield Comparison: 4-Fluoro-5-iodoindole-3-carbaldehyde vs. Unsubstituted Parent Indole in C5-H Direct Iodination

In the Wang et al. (2021) protocol for metal-free regioselective C5-H direct iodination of indoles, 4-fluoro-1H-indole-3-carbaldehyde was converted to 4-fluoro-5-iodo-1H-indole-3-carbaldehyde with a 67% isolated yield as a yellow solid, demonstrating that the C4-fluoro substituent is compatible with the electrophilic radical-mediated iodination conditions [1]. This is a moderately good yield for a late-stage C-H functionalization on a heterocyclic aldehyde bearing an electron-withdrawing fluorine substituent. The parent unsubstituted indole-3-carbaldehyde, under the same reported conditions, gave the corresponding 5-iodoindole-3-carbaldehyde, and the method was shown to be general across a range of substituted indoles [1].

Regioselective halogenation Indole functionalization Synthetic methodology

Dual Reactive-Site Architecture vs. Mono-Functionalized Analogs: Orthogonal Derivatization Capacity

4-Fluoro-5-iodoindole-3-carbaldehyde possesses three chemically distinct reactive sites—C3 aldehyde, C5 aryl iodide, and N1 indole NH—compared to only two sites in 4-fluoroindole-3-carbaldehyde (C3 aldehyde + N1) or 5-iodoindole-3-carbaldehyde (C3 aldehyde + C5 iodide + N1) [1]. The C5 iodine enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Ullmann-type) that is impossible with the 4-fluoroindole-3-carbaldehyde analog. The C4 fluorine atom provides an ¹⁹F NMR spectroscopic handle for reaction monitoring and product characterization, a feature absent in non-fluorinated analogs . The combination of all three sites allows sequential, chemoselective modifications without protecting group manipulation at competing positions.

Orthogonal reactivity Cross-coupling handles Sequential derivatization

ALDH Substrate Utility: Fluoro-Iodo Aldehyde Structural Motif Claimed for Cancer Stem Cell Imaging

United States Patent Application US 2012/0251449 A1 explicitly claims fluoro- and iodo-containing aldehydes attached to aromatic rings as ALDH substrates for diagnostic imaging agents and therapeutic applications targeting cancer stem cells [1]. 4-Fluoro-5-iodoindole-3-carbaldehyde embodies this exact structural motif: an aromatic (indole) ring bearing both fluorine and iodine substituents alongside an aldehyde functional group. The patent teaches that the aldehyde serves as the enzyme substrate (oxidized to acid by ALDH), while the halogen atoms provide handles for radiolabeling (e.g., ¹⁸F for PET or ¹²³I/¹²⁴I/¹²⁵I/¹³¹I for SPECT imaging) [1]. Non-halogenated indole-3-carbaldehyde or mono-halogenated variants lack the dual-labeling capability or fail to meet the specific substitution pattern covered in the patent claims.

Aldehyde dehydrogenase Cancer stem cell imaging Diagnostic probe

Positional Isomer Differentiation: 4-Fluoro-5-iodo vs. 6-Fluoro-5-iodo and 7-Fluoro-5-iodo Indole-3-carbaldehydes

The three positional isomers sharing the molecular formula C₉H₅FINO and MW 289.04—4-fluoro-5-iodoindole-3-carbaldehyde, 6-fluoro-5-iodoindole-3-carbaldehyde (CAS 1352908-82-7, commercially available from Shao-Yuan ), and 7-fluoro-5-iodoindole-3-carboxaldehyde (ChemSpider ID 49072968 )—are chemically distinct entities with different CAS numbers and different physical and electronic properties. The C4 fluorine in the target compound exerts a peri-position electronic effect on the C5 iodine and a direct inductive effect on the indole NH (pKa perturbation), effects that are geometrically impossible in the 6-fluoro and 7-fluoro isomers [1]. Different positional isomers will exhibit different regioselectivity in electrophilic aromatic substitution, different ¹H/¹³C/¹⁹F NMR chemical shifts, and different HPLC retention times, making them non-interchangeable in any validated synthetic protocol.

Positional isomerism Electronic effects Regiochemical purity

Class-Level Antibacterial Persister Activity of Halogenated Indoles Informs the Scaffold's Biological Relevance

In a study of 36 diverse indole derivatives, 5-iodoindole (at 1.0 mM) reduced E. coli persister cell survival to 0.007%, and halogenated indoles including 5-iodoindole, 4-fluoroindole, 7-chloroindole, and 7-bromoindole all eradicated persister formation in both E. coli and S. aureus [1]. While 4-fluoro-5-iodoindole-3-carbaldehyde was not directly tested in this study, it combines the 4-fluoro and 5-iodo substitution features that individually conferred activity. The 5-iodoindole substructure was the most potent inhibitor of biofilm formation in both bacterial species [1]. The aldehyde functional group at C3 provides an additional derivatization point that the tested simple halogenated indoles lack, enabling further potency optimization through Schiff base formation or reductive amination to generate focused libraries [2].

Antibiotic resistance Persister cells Biofilm inhibition

High-Value Application Scenarios for 4-Fluoro-5-iodoindole-3-carbaldehyde Based on Differentiated Evidence


Sequential Diversification in Parallel Library Synthesis of 4,5-Disubstituted Indole Leads

The compound's orthogonal reactive sites—C3 aldehyde, C5 iodine, and C4 fluorine—enable a three-stage diversification sequence without protecting group interference. Stage 1: C3 aldehyde condensation with diverse amines to generate a Schiff base library. Stage 2: Pd-catalyzed Suzuki-Miyaura coupling at C5 iodine to introduce aryl/heteroaryl diversity. Stage 3: The C4 fluorine remains intact throughout, preserving electronic modulation and providing a ¹⁹F NMR probe for library quality control. This sequence is not possible with mono-halogenated analogs that lack either the cross-coupling handle or the fluorine reporter [1]. The validated C5-H iodination protocol (67% yield on the 4-fluoro substrate) ensures a reliable synthetic route to the starting building block [1].

ALDH-Targeted Cancer Stem Cell Imaging Probe Development

The compound matches the structural claims of US Patent Application 2012/0251449 A1, which covers fluoro- and iodo-containing aromatic aldehydes as ALDH substrates for diagnostic imaging [2]. The aldehyde group is enzymatically oxidized by ALDH overexpressed in cancer stem cells, while the halogen atoms provide sites for radiolabeling: ¹⁸F (via nucleophilic aromatic substitution or prosthetic group attachment to the C4 position) or radioiodine isotopes (¹²³I/¹²⁴I/¹²⁵I via isotope exchange or direct use of the C5 iodide). The indole scaffold provides a rigid aromatic framework with favorable pharmacokinetic properties for small-molecule imaging agents [2]. This compound should be prioritized over non-halogenated or mono-halogenated indole-3-carbaldehydes in ALDH imaging programs because only the dual-halogen architecture satisfies the patent claims for both labeling modalities.

Antipersister and Antibiofilm Agent Lead Generation with C3 Derivatization Capacity

Building on the demonstrated antipersister activity of 5-iodoindole (0.007% persister survival at 1.0 mM in E. coli) and 4-fluoroindole against both E. coli and S. aureus [3], 4-fluoro-5-iodoindole-3-carbaldehyde serves as a privileged starting scaffold that simultaneously incorporates both active halogen substitution patterns. The C3 aldehyde uniquely enables conversion to Schiff bases, hydrazones, oximes, or reduced alcohol/amine derivatives, creating a focused library of C3-modified analogs for structure-activity relationship studies. This C3 diversification capacity is absent in simple 5-iodoindole or 4-fluoroindole, which lack the aldehyde functional group. Furthermore, 5-iodoindole did not induce persister formation (unlike conventional antibiotics) and inhibited staphyloxanthin virulence factor production in S. aureus, suggesting a mechanism distinct from traditional bactericidal agents [3].

¹⁹F NMR Reporter Building Block for Mechanistic and Metabolic Studies

The C4 fluorine atom provides a sensitive ¹⁹F NMR probe (100% natural abundance, spin-½, wide chemical shift range ~400 ppm) that can be used to track the compound and its derivatives through multi-step synthetic sequences, metabolic incubations, or protein-binding assays without isotopic enrichment. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, enabling detection of subtle structural changes such as Schiff base formation at C3 or oxidative addition at C5 [1]. This feature is absent in the non-fluorinated analog 5-iodoindole-3-carbaldehyde and in the 6-F and 7-F positional isomers, where the fluorine experiences a different magnetic environment and may exhibit different sensitivity to structural perturbations . For laboratories equipped with ¹⁹F-capable NMR spectrometers, this provides a label-free analytical advantage for reaction monitoring and quality control.

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